molecular formula C7H10F2O B6351355 cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- CAS No. 1494673-39-0

cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-

Cat. No.: B6351355
CAS No.: 1494673-39-0
M. Wt: 148.15 g/mol
InChI Key: XJXQVPDESHEQME-GOHHTPAQSA-N
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Description

cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is a conformationally constrained bioisostere of cyclohexane. This compound is characterized by its rigid bicyclic structure, which closely resembles a puckered boat conformation of cyclohexane. The presence of two fluorine atoms at the 6,6-positions adds unique chemical properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- typically involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline. The reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .

Industrial Production Methods

While specific industrial production methods for cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- are not extensively documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of photoredox catalysis and efficient annulation processes are likely to be adapted for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- has several applications in scientific research:

    Chemistry: It serves as a valuable scaffold for the synthesis of complex molecules due to its rigid structure and unique reactivity.

    Biology: The compound is used in the study of enzyme interactions and protein binding due to its conformational constraints.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications, including pain management and anti-inflammatory treatments.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- exerts its effects involves its interaction with specific molecular targets. The rigid structure allows for tighter binding to target proteins, enhancing selectivity and reducing off-target effects. The fluorine atoms contribute to the compound’s metabolic stability and lipophilicity, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is unique due to its combination of rigidity, fluorine substitution, and bioisosteric properties. These features confer enhanced binding affinity, selectivity, and metabolic stability, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

[(1S,5R)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t4?,5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXQVPDESHEQME-GOHHTPAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2(F)F)CC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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